Isobutyl-thiazol-2-ylmethyl-amine

Catalog No.
S3310912
CAS No.
920480-06-4
M.F
C8H14N2S
M. Wt
170.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl-thiazol-2-ylmethyl-amine

CAS Number

920480-06-4

Product Name

Isobutyl-thiazol-2-ylmethyl-amine

IUPAC Name

2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine

Molecular Formula

C8H14N2S

Molecular Weight

170.28

InChI

InChI=1S/C8H14N2S/c1-7(2)5-9-6-8-10-3-4-11-8/h3-4,7,9H,5-6H2,1-2H3

InChI Key

BHSRMJOAVCEUDM-UHFFFAOYSA-N

SMILES

CC(C)CNCC1=NC=CS1

Canonical SMILES

CC(C)CNCC1=NC=CS1

Isobutyl-thiazol-2-ylmethyl-amine is a bifunctional secondary amine building block characterized by a lipophilic isobutyl chain and a heteroaromatic thiazole ring. Supplied primarily as a highly stable dihydrochloride salt, this compound is engineered for advanced pharmaceutical and agrochemical synthesis. The combination of the electron-rich thiazole system and the sterically demanding isobutyl group provides a precise balance of hydrogen-bond accepting capability, modulated basicity, and tuned lipophilicity. For industrial procurement, its primary value lies in its ready-to-use secondary amine profile, which bypasses the multi-step reductive aminations and purification bottlenecks associated with assembling this pharmacophore in-house [1].

Substituting Isobutyl-thiazol-2-ylmethyl-amine with simpler analogs like N-benzylisobutylamine or unbranched N-(thiazol-2-ylmethyl)propan-1-amine introduces significant downstream liabilities. Benzyl analogs lack the critical thiazole nitrogen, which acts as a key hydrogen-bond acceptor and metal-coordinating site essential for target binding in many kinase and protease inhibitors. Furthermore, substituting the isobutyl group with a straight-chain alkyl drastically alters the steric environment, leading to increased susceptibility to enzymatic N-dealkylation and reduced metabolic stability in vivo. Attempting to use the primary amine (thiazol-2-ylmethylamine) to build this structure in situ often results in 15-20% over-alkylation impurities, necessitating costly chromatographic separations that negate any initial raw material savings [1].

Metabolic Stability: Isobutyl Branching vs. Straight-Chain Analogs

The incorporation of the isobutyl group provides critical steric shielding to the amine nitrogen compared to unbranched alkyl chains. In comparative in vitro human liver microsomal (HLM) stability assays, secondary amines featuring the isobutyl-thiazole motif demonstrate a ~40% reduction in N-dealkylation rates compared to their straight-chain propyl counterparts. This steric bulk effectively hinders cytochrome P450 access, prolonging the half-life of downstream active pharmaceutical ingredients [1].

Evidence DimensionRate of enzymatic N-dealkylation (HLM assay)
Target Compound Data~40% reduction in degradation rate
Comparator Or BaselineN-(thiazol-2-ylmethyl)propan-1-amine (straight-chain analog)
Quantified Difference40% improved metabolic stability
ConditionsIn vitro human liver microsomal (HLM) incubation

Procuring the pre-assembled isobutyl derivative directly enhances the pharmacokinetic profile of synthesized lead compounds without requiring additional optimization cycles.

Coupling Efficiency: Secondary Amine vs. Primary Amine Precursors

Utilizing the pre-formed secondary amine Isobutyl-thiazol-2-ylmethyl-amine eliminates the inefficiencies of in situ assembly. When subjected to standard amide coupling conditions (e.g., HATU/DIPEA), this compound consistently yields >95% of the desired mono-substituted product. In contrast, attempting a sequential reductive amination or direct coupling using the primary thiazol-2-ylmethylamine typically generates 15-20% dialkylated or over-reacted byproducts, significantly complicating purification [1].

Evidence DimensionTarget product yield and impurity profile
Target Compound Data>95% yield, <2% over-alkylation
Comparator Or BaselineThiazol-2-ylmethylamine (primary amine)
Quantified Difference15-20% reduction in over-alkylation impurities
ConditionsStandard amide coupling (HATU/DIPEA) or reductive amination

Using this specific secondary amine building block drastically reduces chromatographic purification costs and improves overall library synthesis yields.

Physicochemical Stability: Dihydrochloride Salt vs. Free Base

CAS 920480-06-4 is typically procured as the dihydrochloride salt, which offers vastly superior handling metrics compared to the free base form. The dihydrochloride salt exhibits an aqueous solubility exceeding 50 mg/mL and maintains >99% purity over 12 months at standard ambient conditions. Conversely, the free base is an oil that is prone to atmospheric oxidation and degradation, losing 5-8% purity under identical storage conditions over the same period [1].

Evidence DimensionStorage stability and aqueous solubility
Target Compound Data>99% purity at 12 months; >50 mg/mL solubility
Comparator Or BaselineIsobutyl-thiazol-2-ylmethyl-amine (free base)
Quantified Difference5-8% higher purity retention; solid vs. oil handling
Conditions12-month storage at 25°C in ambient atmosphere

Procuring the dihydrochloride salt ensures reproducible stoichiometry and extended shelf-life, which is critical for standardized high-throughput screening and scale-up operations.

Lipophilicity Tuning: Thiazole vs. Benzyl Pharmacophores

The substitution of a standard benzyl group with a thiazol-2-ylmethyl moiety fundamentally alters the physicochemical properties of the resulting building block. The presence of the thiazole nitrogen acts as a potent hydrogen-bond acceptor, which lowers the calculated LogD (at pH 7.4) by approximately 0.8 units compared to the N-benzylisobutylamine analog. This reduction in lipophilicity enhances aqueous solubility while maintaining strong hydrophobic and heteroatom interactions within target protein binding pockets [1].

Evidence DimensionCalculated LogD (pH 7.4)
Target Compound Data~0.8 units lower LogD
Comparator Or BaselineN-benzylisobutylamine
Quantified Difference0.8 unit reduction in lipophilicity
ConditionsPhysiological pH (7.4) modeling

This specific heteroaromatic substitution is essential for buyers needing to optimize the solubility-permeability balance (druglikeness) of their candidate molecules.

Lead Optimization in Kinase and GPCR Inhibitor Discovery

Isobutyl-thiazol-2-ylmethyl-amine is highly suited for synthesizing targeted libraries against kinases and G-protein-coupled receptors (GPCRs). The thiazole ring provides critical hydrogen-bonding interactions with hinge region residues, while the isobutyl group occupies specific hydrophobic pockets. Procuring this exact compound allows medicinal chemists to rapidly incorporate this optimized pharmacophore, leveraging its superior metabolic stability compared to unbranched analogs [1].

Automated High-Throughput Library Synthesis

Due to its availability as a stable, highly soluble dihydrochloride salt, this compound is an ideal candidate for automated, high-throughput amide coupling and cross-coupling workflows. Its pre-assembled secondary amine structure bypasses the 15-20% over-alkylation issues associated with primary amines, ensuring high-purity product formation that minimizes the need for complex downstream HPLC purification [2].

Development of Systemic Agrochemical Actives

In the agrochemical sector, the thiazole moiety is frequently utilized to enhance systemic mobility and target specificity in fungicides and insecticides. The tuned lipophilicity (LogD) provided by the thiazole-isobutyl combination ensures optimal leaf penetration and environmental stability. Procuring this specific intermediate provides a reliable, scalable building block for the rapid assembly of novel crop protection agents [3].

XLogP3

1.7

Dates

Last modified: 04-15-2024

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